molecular formula C4H7F3O B8074542 (2s)-3,3,3-Trifluoro-2-methylpropan-1-ol

(2s)-3,3,3-Trifluoro-2-methylpropan-1-ol

Cat. No.: B8074542
M. Wt: 128.09 g/mol
InChI Key: GPEPNXRUEOKKDO-VKHMYHEASA-N
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Description

(2S)-3,3,3-Trifluoro-2-methylpropan-1-ol: is a fluorinated organic compound with the molecular formula C4H7F3O . It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly influence its chemical behavior and interactions. This compound is known for its unique properties due to the presence of trifluoromethyl groups, which can enhance its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various methods, including the fluorination of 2-methylpropan-1-ol using reagents like trifluoromethylating agents . One common approach involves the reaction of 2-methylpropan-1-ol with trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of 3,3,3-trifluoro-2-methylpropan-1-ol typically involves large-scale fluorination processes, where precise control of reaction conditions such as temperature, pressure, and catalyst concentration is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like chromium(VI) oxide can be used to convert the alcohol to the corresponding carboxylic acid.

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) can reduce the compound to its corresponding hydrocarbon.

  • Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups.

Major Products Formed:

  • Oxidation: Trifluoromethyl carboxylic acid.

  • Reduction: Trifluoromethyl propane.

  • Substitution: Various substituted trifluoromethyl compounds depending on the nucleophile used.

Scientific Research Applications

(2S)-3,3,3-Trifluoro-2-methylpropan-1-ol: has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of fluorinated compounds in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials that require fluorinated components for improved performance.

Mechanism of Action

The mechanism by which (2S)-3,3,3-trifluoro-2-methylpropan-1-ol exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets through hydrogen bonding or fluorine interactions , influencing the biological activity of the drug.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It can bind to receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

(2S)-3,3,3-Trifluoro-2-methylpropan-1-ol: is unique due to its chiral nature and the presence of trifluoromethyl groups. Similar compounds include:

  • 3,3,3-Trifluoro-2-methylpropan-1-ol (R-enantiomer): The R-enantiomer has the same molecular formula but a different spatial arrangement, leading to different chemical and biological properties.

  • 2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar reactivity but lacking the methyl group.

  • 3,3,3-Trifluoropropanol: A related compound without the methyl substitution, which affects its reactivity and applications.

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Properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-3(2-8)4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEPNXRUEOKKDO-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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